,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile, also known as AS601245, is a small molecule that functions as a c-Jun N-terminal kinase (JNK) inhibitor [1, 2]. JNK is a protein kinase involved in regulating cell death pathways [1]. By inhibiting JNK, AS601245 has potential applications in research on neurodegenerative diseases and other conditions where JNK signaling is implicated.
Studies have shown that AS601245 may have neuroprotective properties. Research suggests it can promote cell survival after cerebral ischemia, a condition where blood flow to the brain is restricted [1, 2]. This neuroprotective effect is believed to be mediated by JNK inhibition [2].
AS601245, also known as c-Jun N-terminal kinase inhibitor V, is a potent and selective inhibitor of the c-Jun N-terminal kinase signaling pathway. With a molecular weight of 372.4 Da and a chemical formula of CHNS, AS601245 has demonstrated significant selectivity for human isoforms hJNK1, hJNK2, and hJNK3, with IC50 values of 150 nM, 220 nM, and 70 nM respectively . This compound is primarily researched for its neuroprotective properties and its role in modulating cellular responses to stress and inflammation.
AS601245 acts as an ATP-competitive inhibitor of c-Jun N-terminal kinases. It inhibits the phosphorylation of c-Jun, a transcription factor involved in various cellular processes including apoptosis and cell proliferation. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby blocking its activity . In vitro studies have shown that AS601245 can reduce the phosphorylation of Jun in human colon cancer cells (CaCo-2), leading to altered gene expression profiles associated with cell survival and proliferation .
The biological activity of AS601245 primarily revolves around its ability to inhibit JNK signaling pathways. This inhibition has been linked to neuroprotective effects in models of ischemia. For instance, administration of AS601245 has been shown to protect hippocampal neurons from delayed loss following transient global ischemia in gerbil models . Additionally, it has demonstrated anti-inflammatory effects by modulating gene expressions related to proliferation and apoptosis in various cancer cell lines .
The synthesis of AS601245 involves multi-step organic synthesis techniques typical for small molecule inhibitors. While specific synthetic routes are not detailed in the available literature, compounds like AS601245 are generally synthesized through methods that include:
AS601245 is primarily utilized in research settings to explore its potential therapeutic applications:
Interaction studies have shown that AS601245 can enhance the effectiveness of other therapeutic agents. For example, when combined with clofibrate (a PPARα ligand), AS601245 exhibited synergistic effects on gene expression related to apoptosis and differentiation in colon cancer cells. This interaction suggests a potential for combination therapies targeting multiple pathways for improved therapeutic outcomes .
AS601245 shares similarities with other JNK inhibitors but stands out due to its selectivity and potency. Here are some comparable compounds:
Compound Name | Type | Selectivity | IC50 (nM) |
---|---|---|---|
SP600125 | JNK Inhibitor | Non-selective | ~100 |
JNK-IN-8 | JNK Inhibitor | Selective | ~30 |
URMC-099 | JNK Inhibitor | Selective | ~50 |
Uniqueness of AS601245:
AS601245, chemically known as 2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile, represents a significant achievement in medicinal chemistry as a potent and selective c-Jun N-terminal kinase (JNK) inhibitor [1] [2]. This benzothiazol-2-yl acetonitrile derivative has emerged as a crucial pharmacological tool for investigating JNK-mediated cellular processes and has demonstrated neuroprotective properties in various experimental models [3].
The industrial synthesis of AS601245 follows established methodologies for benzothiazole acetonitrile derivatives, involving multiple synthetic steps that require careful optimization for commercial production [4]. The compound belongs to a novel class of kinase inhibitors that were discovered through systematic screening and structure-activity relationship studies conducted at Serono Pharmaceutical Research Institute [3].
The synthetic pathway to AS601245 involves several critical intermediates that must be carefully prepared and characterized. The core benzothiazole-2-yl acetonitrile framework serves as the fundamental building block, which is then elaborated through nucleophilic aromatic substitution reactions [4]. Key intermediates include:
Primary Benzothiazole Intermediate: The synthesis begins with the formation of the benzothiazole-2-acetonitrile core structure. This intermediate is typically prepared through cyclization reactions involving appropriately substituted anilines and thiocyanate sources under acidic conditions [5] [6].
Chloropyrimidine Derivatives: Critical intermediates in the synthesis pathway include 2,4-dichloropyrimidine derivatives that serve as electrophilic coupling partners. These intermediates undergo selective nucleophilic displacement reactions to introduce the desired substitution patterns [7].
Aminopyrimidine Intermediates: The formation of 2-amino-4-substituted pyrimidines represents a key transformation in the synthetic sequence. These intermediates are generated through nucleophilic aromatic substitution of chloropyrimidine precursors with appropriate amine nucleophiles [7].
3-Pyridylethylamine Coupling Products: The final assembly of AS601245 involves the coupling of the benzothiazole acetonitrile core with 3-pyridylethylamine-substituted pyrimidine fragments. This coupling reaction requires careful control of reaction conditions to achieve optimal yields and purity [4].
Industrial production of AS601245 requires comprehensive optimization of synthetic parameters to achieve commercially viable yields and pharmaceutical-grade purity. Several critical factors must be considered:
Reaction Temperature Control: The synthesis involves temperature-sensitive transformations that require precise thermal management. Nucleophilic aromatic substitution reactions typically require elevated temperatures (120-190°C) but must be carefully controlled to prevent decomposition of sensitive intermediates [7].
Solvent Selection and Recovery: The choice of reaction solvents significantly impacts both yield and purity. Polar aprotic solvents such as ethoxyethanol have been employed for key coupling reactions, with solvent recovery systems being essential for economic viability [7].
Catalyst Loading and Activity: Some synthetic steps may benefit from catalytic enhancement. Palladium-catalyzed coupling reactions, when applicable, require optimization of catalyst loading to balance cost effectiveness with reaction efficiency [7].
Crystallization and Purification: Achievement of pharmaceutical-grade purity (>98%) requires development of robust crystallization protocols. The precipitation of products from reaction mixtures through addition of anti-solvents represents a critical purification step [7].
Reaction Time Optimization: Synthetic transformations must be optimized for practical production timelines. Some reactions can be conducted overnight at moderate temperatures (120°C) or accelerated through higher temperature processing (190°C for 1 hour) [7].
Comprehensive analytical characterization of AS601245 is essential for ensuring product quality and regulatory compliance. The compound's complex structure necessitates multiple analytical approaches for complete characterization.
High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and elemental composition verification of AS601245 [8]. The molecular ion peak at m/z 372.45 (calculated for C₂₀H₁₆N₆S) provides unambiguous identification of the target compound [1].
Exact Mass Determination: HRMS analysis must achieve mass accuracy within ±5 ppm to provide reliable molecular formula confirmation. The theoretical exact mass of AS601245 is 372.1157 Da, requiring high-performance instrumentation for accurate measurement [9].
Isotopic Pattern Analysis: The characteristic isotopic pattern of AS601245, particularly the sulfur isotope contribution, provides additional structural confirmation. The [M+1] and [M+2] peaks must match theoretical calculations within acceptable tolerances [10].
Fragmentation Pattern Studies: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that confirm the structural connectivity. Key fragment ions include the benzothiazole moiety and pyrimidine-containing fragments [10].
Method Validation Parameters: HRMS methods for AS601245 must demonstrate appropriate linearity, precision, and accuracy across relevant concentration ranges. Quality control samples should be analyzed to ensure consistent performance [11].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of AS601245, confirming both connectivity and stereochemical features [12]. Multi-dimensional NMR techniques are employed for complete spectral assignment.
¹H NMR Characterization: Proton NMR analysis reveals characteristic chemical shifts for the various aromatic and aliphatic proton environments. The benzothiazole aromatic protons appear in the 7.2-7.7 ppm region, while the pyridine protons show distinct coupling patterns [13].
¹³C NMR Analysis: Carbon-13 NMR provides detailed information about the carbon framework, including identification of quaternary carbons and the nitrile carbon. The acetonitrile carbon typically appears around 117-120 ppm, while aromatic carbons span the 120-160 ppm region [14].
Two-Dimensional NMR Experiments: COSY and HSQC experiments establish connectivity patterns and confirm structural assignments. These techniques are particularly valuable for resolving overlapping signals in the aromatic region [15].
NMR Sample Preparation: Deuterated solvents such as DMSO-d₆ are commonly employed for AS601245 analysis. Sample concentration must be optimized to achieve adequate signal-to-noise ratios while avoiding saturation effects [15].